molecular formula C21H21N3O3S B2664178 Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797213-34-3

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2664178
CAS RN: 1797213-34-3
M. Wt: 395.48
InChI Key: DPQYTCIIANYVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant Activity

Benzothiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds containing a thiazole ring have been reported to exhibit analgesic (pain-relieving) and anti-inflammatory activities . This makes them potential candidates for the development of new analgesic and anti-inflammatory drugs .

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have shown antimicrobial activity . Some specific derivatives have demonstrated good antifungal activity against C. albicans , a common fungal pathogen.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.

Diuretic Activity

Compounds with a thiazole ring have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective effects . Neuroprotective drugs are those that protect brain neurons from degeneration or injury, thereby improving brain function or reducing the risk of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Benzothiazole derivatives have shown potential as anticancer agents . They have been found to inhibit the proliferation of various cancer cell lines, decrease the activity of inflammatory factors like IL-6 and TNF-α, hinder cell migration, and induce apoptosis .

Role in Synthesis of Neurotransmitters

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It is naturally found in Vitamin B1 (thiamine), which helps in the synthesis of neurotransmitters, such as acetylcholine .

properties

IUPAC Name

phenyl 4-[(1,3-benzothiazole-6-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(16-6-7-18-19(12-16)28-14-23-18)22-13-15-8-10-24(11-9-15)21(26)27-17-4-2-1-3-5-17/h1-7,12,14-15H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYTCIIANYVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate

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